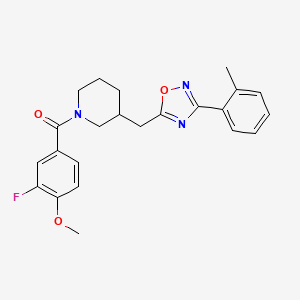

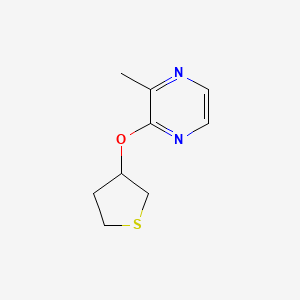

![molecular formula C17H17NO6S3 B2681223 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide CAS No. 896329-72-9](/img/structure/B2681223.png)

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide, commonly known as FTY720, is a synthetic sphingosine analog that has been extensively studied for its potential use in treating various diseases. FTY720 is a prodrug that is phosphorylated in vivo to form the active metabolite FTY720-phosphate (FTY-P). FTY720-P acts as a potent agonist for sphingosine-1-phosphate (S1P) receptors, which are widely expressed in various tissues and play important roles in regulating immune cell trafficking, vascular permeability, and cell survival.

Scientific Research Applications

Therapeutic Agent Development

Sulfonamide derivatives have been targeted for their therapeutic potential, demonstrating good enzyme inhibitory activity and cytotoxicity profiles, making them candidates for possible therapeutic agents. For example, compounds synthesized through the treatment of secondary amines with sulfonyl chlorides showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in treating conditions such as Alzheimer's disease (Hussain et al., 2017).

Antitumor Activity

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide were identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, respectively, highlighting the potential of sulfonamide derivatives in cancer therapy (Owa et al., 2002).

Alzheimer's Disease Therapy

The synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity has been explored. These compounds, after structural confirmation and enzyme inhibition activity assessment, showed promising results against acetyl and butyrylcholinestrase enzymes, indicating their potential as drugs against Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Activity

The antibacterial and antifungal activities of sulfonamide derivatives have been a significant area of interest. Studies have shown that synthesized sulfonamide compounds exhibit strong activity against various Gram-positive and Gram-negative bacterial strains, suggesting their application in developing new antimicrobial agents (Hussain et al., 2017).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWJBMAVZHYBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

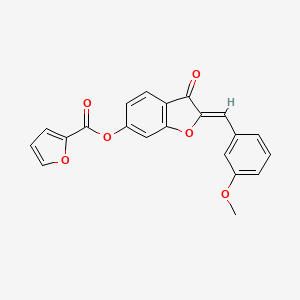

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)

![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)

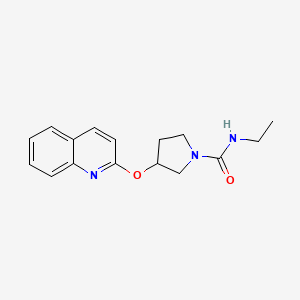

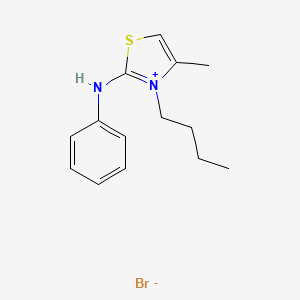

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)

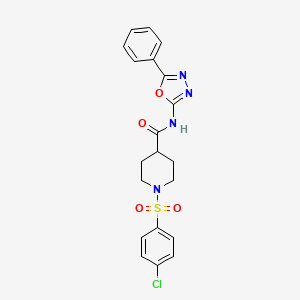

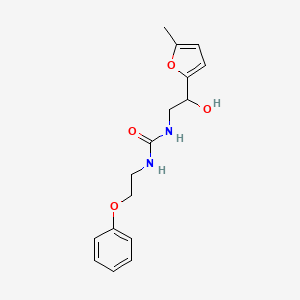

![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)

![N~1~-(3,4-dimethoxyphenethyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B2681155.png)

![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)